3-AMINO-N-(2-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
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Overview
Description
3-AMINO-N-(2-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core, substituted with various functional groups such as amino, fluorophenyl, methoxyphenyl, and carboxamide. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(2-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienoquinoline Core: The initial step involves the construction of the thienoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with an appropriate quinoline precursor under acidic or basic conditions.
Functional Group Substitution: The next steps involve the introduction of the amino, fluorophenyl, methoxyphenyl, and carboxamide groups. This can be done through various substitution reactions, such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and amide formation reactions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(2-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to their corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted thienoquinoline compounds.
Scientific Research Applications
3-AMINO-N-(2-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(2-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with different core structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various core structures.
Uniqueness
The uniqueness of 3-AMINO-N-(2-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and the thienoquinoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-27(2)12-18-21(19(32)13-27)20(14-8-10-15(34-3)11-9-14)22-23(29)24(35-26(22)31-18)25(33)30-17-7-5-4-6-16(17)28/h4-11H,12-13,29H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKRSMQVGWKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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